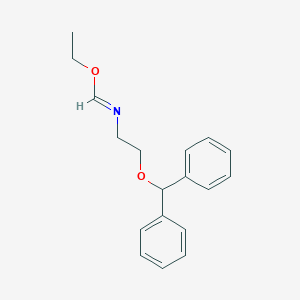
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-, commonly known as Diphenhydramine, is a histamine H1 antagonist, which is used as an antihistamine, sedative, and antiemetic. Diphenhydramine is a widely used drug in the medical field, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial topics to explore.
作用機序
Diphenhydramine exerts its pharmacological effects by blocking the H1 receptor, which is responsible for mediating the effects of histamine. By blocking the H1 receptor, diphenhydramine reduces the symptoms of allergies, such as itching, sneezing, and runny nose. Diphenhydramine also has sedative effects due to its ability to cross the blood-brain barrier and bind to the histamine receptors in the brain.
生化学的および生理学的効果
Diphenhydramine has a variety of biochemical and physiological effects, including reducing the release of histamine, inhibiting the activation of mast cells, and reducing the permeability of blood vessels. Diphenhydramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and urinary retention.
実験室実験の利点と制限
Diphenhydramine is a widely used drug in laboratory experiments due to its ability to block the H1 receptor and its sedative effects. However, diphenhydramine has limitations as a research tool, including its potential to cause anticholinergic side effects and its narrow therapeutic window.
将来の方向性
Future research on diphenhydramine could focus on developing new formulations of the drug with improved pharmacokinetic properties and reduced side effects. Additionally, research could explore the potential therapeutic applications of diphenhydramine in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Finally, research could investigate the role of diphenhydramine in modulating the immune system and its potential as an immunomodulatory agent.
合成法
Diphenhydramine is synthesized through the reaction of benzhydryl chloride and 2-diethylaminoethanol in the presence of sodium amide. The product is then purified through recrystallization, and the final product is obtained as a white crystalline powder.
科学的研究の応用
Diphenhydramine has been extensively studied for its potential therapeutic applications in various medical conditions, including allergies, motion sickness, insomnia, and anxiety disorders. Diphenhydramine is also used as a research tool to study the role of histamine in the central nervous system and its effects on cognitive function.
特性
CAS番号 |
101418-32-0 |
|---|---|
製品名 |
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- |
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
ethyl N-(2-benzhydryloxyethyl)methanimidate |
InChI |
InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3 |
InChIキー |
IGSUGSIUMZOOLX-UHFFFAOYSA-N |
SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
同義語 |
N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



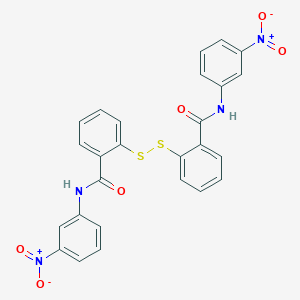
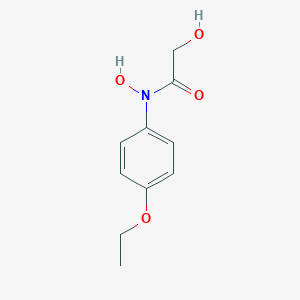
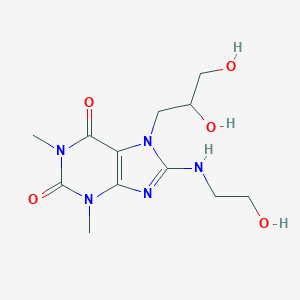
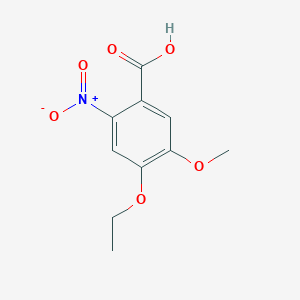
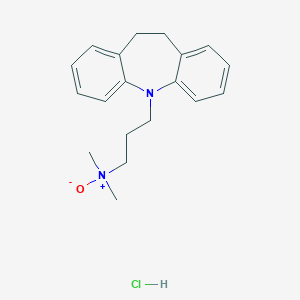
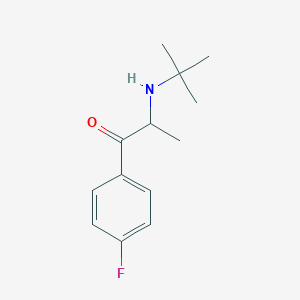
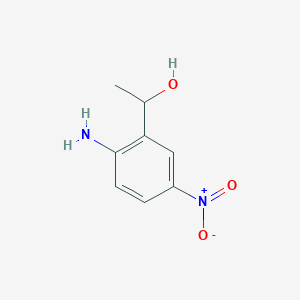
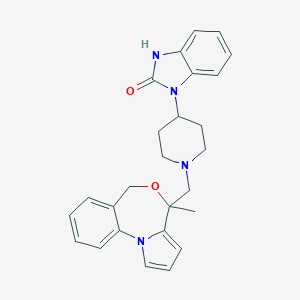
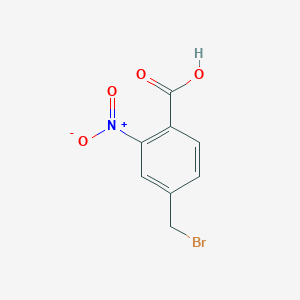
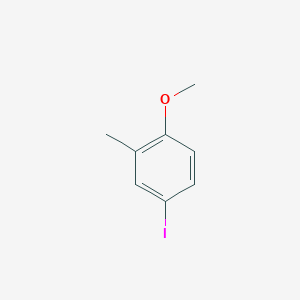
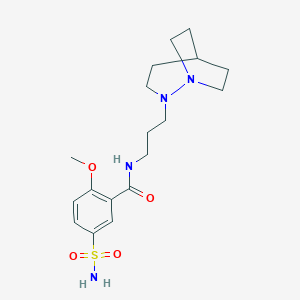
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
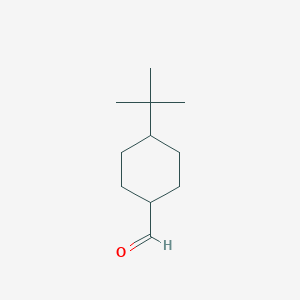
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)